molecular formula C10H5FN2O B3042408 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile CAS No. 61338-20-3

6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Cat. No.: B3042408
CAS No.: 61338-20-3
M. Wt: 188.16 g/mol
InChI Key: BHNUHFWMNOYIAE-UHFFFAOYSA-N
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Description

“6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile” is a chemical compound . It has the empirical formula C10H6FNO3 and a molecular weight of 207.16 .


Synthesis Analysis

The synthesis of fluoroquinolones, a family of compounds to which “this compound” belongs, involves various synthetic approaches and structural modifications . These include incorporating substituents into different positions or by means of annelation . For example, 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, a related compound, can be prepared from ethyl 2,4-dichloro-5-fluorobenzoylacetate .


Molecular Structure Analysis

The molecular structure of “this compound” includes a quinoline ring, which is a heterocyclic aromatic organic compound . The presence of fluorine atoms at specific positions in the benzene ring is a characteristic feature of fluoroquinolones .


Chemical Reactions Analysis

Fluoroquinolones, including “this compound”, can undergo various chemical reactions. These reactions often involve structural modifications by incorporating substituents into different positions or by means of annelation .


Physical and Chemical Properties Analysis

The compound is a solid . Its SMILES string is OC(=O)C1=CNc2ccc(F)cc2C1=O .

Scientific Research Applications

Photoinduced Processes

  • Tautomeric Forms and Spectroscopic Study : 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile derivatives exhibit two tautomeric forms, influenced by the solvent, which affect their spectroscopic properties. These derivatives form reactive oxygen species when exposed to light, as confirmed by EPR spectroscopy (Rimarčík et al., 2010).

Synthesis and Antimicrobial Evaluation

  • Synthesis of Derivatives for Antimicrobial Purposes : New derivatives of this compound have been synthesized and exhibit significant antimicrobial activity against various bacterial and fungal species (Shah & Raj, 2015).

Hydrolysis and Chemical Properties

  • Chemical Behavior in Hydrolysis : Studying the hydrolysis of nitrile moiety in these compounds reveals insights into their chemical stability and transformation under different conditions (Basafa et al., 2021).

Optoelectronic and Charge Transport Properties

  • Optoelectronic Applications : The structural, electronic, and optical properties of hydroquinoline derivatives, including this compound, have been studied for their potential use in optoelectronic and charge transport applications (Irfan et al., 2020).

Synthesis of Quinolones

  • Quinolone Synthesis for Various Applications : Methods for synthesizing fluoroquinolone-based thiazolidinones and their potential antibacterial activities have been explored, showcasing the versatility of this compound in drug synthesis (Patel & Patel, 2010).

Synthesis and Biological Evaluation

  • Antimicrobial Activity of Synthesized Compounds : Some newly synthesized this compound derivatives have shown effectiveness as antimicrobial agents, indicating their potential in addressing antibiotic resistance (Koga et al., 1980).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Properties

IUPAC Name

6-fluoro-4-oxo-1H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5FN2O/c11-7-1-2-9-8(3-7)10(14)6(4-12)5-13-9/h1-3,5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNUHFWMNOYIAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C(=CN2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

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